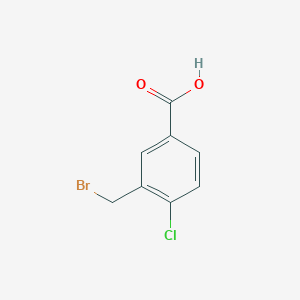

3-(Bromomethyl)-4-chlorobenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

3-(Bromomethyl)-4-chlorobenzoic acid belongs to the class of halogenated aromatic carboxylic acids. The chemical behavior of this class is dictated by the interplay of its constituent functional groups. The aromatic ring is influenced by:

The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and acts as a meta-director for electrophilic aromatic substitution reactions. numberanalytics.com It deactivates the benzene (B151609) ring, making substitutions less favorable than on an unsubstituted benzene ring.

The defining feature of this compound is its trifunctional nature. It possesses three distinct reactive centers: the carboxylic acid, the aryl chloride, and, most notably, the benzylic bromide (the bromomethyl group). This unique combination allows for selective and sequential chemical modifications, a highly desirable trait in multi-step synthesis.

Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. nbinno.com Its utility stems from the differential reactivity of its functional groups, which can be addressed under distinct reaction conditions.

The bromomethyl group (-CH₂Br) is particularly important. As a benzylic bromide, it is highly reactive and serves as an excellent electrophile in nucleophilic substitution reactions (specifically, Sₙ2 reactions). nbinno.com This allows for the facile introduction of a wide variety of functionalities by reacting it with different nucleophiles. For instance, it can be used to alkylate amines, phenols, thiols, and other nucleophilic species, thereby forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The reactivity of the bromomethyl group is a cornerstone of its utility in building more complex molecules. nbinno.com

Simultaneously, the carboxylic acid group (-COOH) offers another avenue for chemical transformation. It can undergo reactions typical of carboxylic acids, such as:

Esterification (reaction with alcohols)

Amidation (reaction with amines to form amides)

Reduction (conversion to an alcohol)

This dual functionality enables chemists to first perform a nucleophilic substitution at the bromomethyl position and then modify the carboxylic acid group, or vice versa. This strategic flexibility simplifies complex synthetic routes, potentially reducing the number of steps required to achieve a target molecule and thereby lowering production costs. nbinno.com Derivatives of bromomethyl benzoic acids are noted as valuable starting materials in the synthesis of various chemical products, including certain herbicides. google.com The ability to precisely control reactions at different sites makes this compound a powerful tool for creating novel compounds in fields such as pharmaceutical development and materials science. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAOSCAZDKRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187237-82-6 | |

| Record name | 3-(bromomethyl)-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 4 Chlorobenzoic Acid and Its Precursors

Strategies for Side-Chain Bromination of Methyl-Substituted Benzoic Acid Derivatives

The key step in synthesizing the target molecule is the benzylic bromination of the precursor, 4-chloro-3-methylbenzoic acid. Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical-mediated reactions. libretexts.orgmasterorganicchemistry.com The resonance stabilization of the resulting benzylic radical intermediate is the driving force for this selectivity. libretexts.orgchemistrysteps.com

Radical Initiated Bromination Techniques

Radical bromination is the most common method for introducing a bromine atom onto a benzylic carbon. thermofisher.com These reactions proceed via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. mychemblog.comorgoreview.com Initiation is achieved either through thermal means or with a radical initiator, which generates a small number of bromine radicals to start the chain reaction. orgoreview.comyoutube.com

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for benzylic bromination, a process known as the Wohl-Ziegler reaction. thermofisher.commychemblog.comwikipedia.org The primary advantage of NBS is its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction. masterorganicchemistry.com This is crucial for favoring radical substitution on the side chain over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄), although due to safety and environmental concerns, alternative solvents like dichloromethane (B109758) or cyclohexane (B81311) are now preferred. organic-chemistry.orggoogle.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, which is usually conducted under reflux conditions. mychemblog.comwikipedia.org The reaction mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from HBr (a byproduct) to generate a bromine radical. This bromine radical abstracts a benzylic hydrogen from the 4-chloro-3-methylbenzoic acid, creating a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired 3-(bromomethyl)-4-chlorobenzoic acid and a new bromine radical, thus propagating the chain. mychemblog.com

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. |

| Substrate | 4-chloro-3-methylbenzoic acid | The starting material to be brominated. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. mychemblog.com |

| Solvent | Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | Nonpolar solvent to prevent ionic side reactions. organic-chemistry.orggla.ac.uk |

| Temperature | Reflux | Provides energy for initiator decomposition and reaction propagation. wikipedia.org |

While NBS is often preferred, elemental bromine (Br₂) can also be used for side-chain bromination under the right conditions. To favor radical substitution over electrophilic aromatic substitution, the reaction must be carried out in the presence of heat or light and in a nonpolar solvent, while strictly avoiding Lewis acid catalysts. orgoreview.com

The mechanism is similar to that with NBS, beginning with the homolytic cleavage of the Br-Br bond to form bromine radicals. orgoreview.com A key difference is that the concentration of Br₂ is not as easily controlled, which can potentially lead to unwanted side reactions, such as dibromination or addition to the aromatic ring if conditions are not optimal. chem-station.com

Photochemical Activation in Bromination Processes

Photochemical initiation, typically using UV light, is an alternative to thermal initiators like AIBN. google.com Light provides the energy for the homolytic cleavage of the Br-Br bond in either elemental bromine or the trace amounts present with NBS, generating the initial bromine radicals needed to start the chain reaction. researchgate.netrsc.org This method can be highly efficient and has been shown to improve yields in certain benzylic bromination reactions. gla.ac.uk Recent developments have focused on using continuous flow photochemical reactors, which offer enhanced safety and control over reaction conditions, leading to high throughput and efficiency. rsc.orgrsc.orgacs.org

Regioselective Bromination Approaches and Challenges

A significant challenge in the bromination of 4-chloro-3-methylbenzoic acid is achieving high regioselectivity. The desired reaction is the substitution of a hydrogen atom on the methyl group (benzylic position), not on the aromatic ring.

Favorable Factors for Benzylic Bromination:

Radical Stability: The benzylic radical intermediate is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This lowers the activation energy for hydrogen abstraction from the benzylic position compared to other positions. libretexts.orgchemistrysteps.com

Reaction Conditions: Using nonpolar solvents and radical initiators (heat, light, AIBN) favors the free-radical mechanism required for side-chain halogenation. orgoreview.com

Challenges and Potential Side Reactions:

Aromatic Bromination: If polar solvents or Lewis acids are present, an electrophilic aromatic substitution mechanism can compete, leading to the bromine atom attaching directly to the benzene (B151609) ring. mychemblog.com

Over-bromination: The product, this compound, still contains benzylic hydrogens, which can react further to form 3-(dibromomethyl)-4-chlorobenzoic acid. Controlling the stoichiometry of the brominating agent is crucial to minimize this. rsc.orgrsc.org

Carboxylic Acid Formation via Hydrolysis of Corresponding Esters

An alternative synthetic route involves performing the benzylic bromination on an ester derivative of the carboxylic acid, such as methyl 4-chloro-3-methylbenzoate. The resulting ester, methyl 3-(bromomethyl)-4-chlorobenzoate, can then be hydrolyzed to yield the final carboxylic acid product. google.com

This two-step approach can be advantageous if the free carboxylic acid group interferes with the bromination reaction or complicates purification. The hydrolysis is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the this compound. libretexts.org

| Route | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Direct Bromination | 1. Radical bromination of 4-chloro-3-methylbenzoic acid. | More direct, fewer steps. | Potential for side reactions; purification might be complex. |

| Ester Hydrolysis | 1. Esterification of the precursor acid. 2. Radical bromination of the ester. 3. Hydrolysis of the brominated ester. | May offer better solubility and cleaner bromination. google.com | Longer synthetic route, requires additional reagents. |

Alternative Synthetic Routes from Related Benzoic Acid Derivatives (e.g., Diazotization)

The Sandmeyer reaction provides a versatile method for the conversion of a primary aromatic amine to an aryl halide through the formation of a diazonium salt intermediate. In the context of synthesizing a precursor for this compound, a plausible route would start from an appropriately substituted aminobenzoic acid, such as 3-amino-4-chlorobenzoic acid.

The general process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form a diazonium salt. The stability of the diazonium salt is critical and is highly dependent on the reaction conditions.

Halogenation: The resulting diazonium salt is then reacted with a copper(I) halide salt (e.g., copper(I) bromide for bromination) to introduce the halogen at the position of the former amino group, with the liberation of nitrogen gas. wikipedia.orggoogle.comorganic-chemistry.org

While the Sandmeyer reaction is a powerful tool, its success and yield can be influenced by the nature and position of other substituents on the aromatic ring. google.com For aminobenzoic acids, side reactions such as hydroxylation, where the diazonium group is replaced by a hydroxyl group, can occur, potentially lowering the yield of the desired aryl halide. scirp.org Careful control of reaction parameters like temperature, pH, and the concentration of reagents is essential to minimize these side reactions. scirp.org

A modified Sandmeyer reaction using organic nitrites, such as tert-butyl nitrite or iso-pentyl nitrite, in an organic solvent can serve as a mild, in situ diazotizing agent, sometimes offering a more simplified one-pot procedure. google.com

Table 1: Key Parameters in Diazotization-Sandmeyer Reactions

| Parameter | Description | Potential Challenges |

| Temperature | Typically 0-5 °C for diazonium salt formation to ensure stability. | Higher temperatures can lead to decomposition of the diazonium salt and increased side products. |

| Acid | Strong mineral acids (HCl, H₂SO₄) are used to generate nitrous acid. | The choice of acid can influence the nucleophilicity of the counter-ion and affect side reactions. |

| Copper Salt | Copper(I) halides (CuCl, CuBr) are the classic reagents for the Sandmeyer reaction. | Stoichiometric amounts are often required, leading to copper waste. Catalytic versions are being developed. |

| Substituents | Electron-withdrawing or -donating groups on the aromatic ring can affect the stability and reactivity of the diazonium salt. | Substituent effects can lead to lower yields or the formation of undesired isomers. |

Optimization of Reaction Parameters and Yields in Scalable Synthesis

The industrial production of this compound necessitates a focus on optimizing reaction parameters to maximize yield, ensure product purity, and maintain a high level of safety and cost-effectiveness. The primary synthetic route, the free-radical bromination of 4-chloro-3-methylbenzoic acid, presents several challenges that can be addressed through careful optimization.

Key parameters for optimization include:

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it allows for a low, controlled concentration of bromine in the reaction mixture, which favors mono-bromination. The quality of the NBS is important, as impurities can affect the reaction outcome.

Radical Initiator: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light). The choice and concentration of the initiator can influence the reaction rate and selectivity.

Solvent: The solvent plays a crucial role in the reaction. Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used, but due to environmental and safety concerns, alternative solvents such as methyl acetate (B1210297) or supercritical carbon dioxide are being explored.

Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction with the prevention of side reactions. Higher temperatures can lead to increased rates of over-bromination and other undesired reactions.

Stoichiometry: The molar ratio of the reactants is a critical parameter. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will increase the likelihood of over-bromination. Often, using approximately 1.05 equivalents of NBS is a good starting point for optimization.

Table 2: Factors Affecting Yield in Scalable Benzylic Bromination

| Factor | Impact on Yield and Purity | Optimization Strategy |

| Over-bromination | Reduces the yield of the desired mono-bromo product and complicates purification. | Control stoichiometry of the brominating agent (e.g., NBS), maintain a low concentration of bromine, and optimize reaction time. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote side reactions. | Monitor reaction progress using techniques like HPLC or GC to determine the optimal endpoint. |

| Light Source (for photochemical initiation) | The wavelength and intensity of the light source can affect the reaction rate and efficiency. | Use of modern, energy-efficient light sources like LEDs can provide better control and scalability. |

| Mixing | In heterogeneous reactions (e.g., with NBS), efficient mixing is crucial for consistent results and to avoid localized overheating. | Employ appropriate reactor design and agitation for the scale of the reaction. |

Modern Synthetic Techniques in Production (e.g., Flow Chemistry Applications)

The production of this compound and similar compounds can be significantly enhanced by the adoption of modern synthetic techniques, with continuous flow chemistry being a particularly promising approach. Flow chemistry offers numerous advantages over traditional batch processing, especially for reactions that are fast, exothermic, or involve hazardous reagents.

In a flow chemistry setup, reactants are continuously pumped through a network of tubes or channels, where they mix and react. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to improved selectivity, higher yields, and enhanced safety.

For the benzylic bromination of 4-chloro-3-methylbenzoic acid, photochemical flow reactors are particularly advantageous. These reactors often utilize transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), wrapped around a light source. This design ensures efficient and uniform irradiation of the reaction mixture, which can be difficult to achieve in large-scale batch reactors. The use of household compact fluorescent lamps (CFLs) or, more recently, high-efficiency LEDs as light sources makes this technology more accessible and energy-efficient. organic-chemistry.org

Key benefits of using flow chemistry for this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling hazardous materials like bromine and radical initiators. Furthermore, hazardous reagents can be generated in situ and consumed immediately, avoiding the need for their storage.

Improved Selectivity: The precise control over residence time in a flow reactor allows for the reaction to be stopped at the optimal point to maximize the yield of the mono-brominated product and minimize over-bromination.

Scalability: Scaling up a flow process is often more straightforward than for a batch reaction. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, the production can be increased by running the flow reactor for longer periods or by using multiple reactors in parallel.

Process Intensification: Flow reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer. This is particularly important for managing the exothermic nature of bromination reactions and preventing thermal runaways.

The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction, allowing for dynamic optimization and quality control.

Table 3: Comparison of Batch vs. Flow Chemistry for Benzylic Bromination

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risks due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and potential for in situ reagent generation. |

| Heat Transfer | Can be challenging to control in large reactors, leading to temperature gradients and potential for runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Often requires significant redevelopment and re-optimization. | More straightforward scale-up by extending run time or "numbering up" (parallel reactors). |

| Selectivity | Can be lower due to poor mixing and temperature control, leading to more side products. | Higher selectivity due to precise control over reaction parameters. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Chemical Transformations and Mechanistic Pathways of 3 Bromomethyl 4 Chlorobenzoic Acid

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is a key reactive site in 3-(Bromomethyl)-4-chlorobenzoic acid. As a benzylic halide, the carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles. This is due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of the bromide ion. These reactions typically proceed via an Sₙ2 mechanism, leading to the substitution of the bromine atom.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides, Azides, Thiocyanates)

A diverse array of nucleophiles can be employed to displace the bromide of the bromomethyl group, yielding a variety of substituted benzoic acid derivatives.

Amines : Primary and secondary amines react with this compound to form the corresponding secondary and tertiary aminomethyl derivatives, respectively. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group.

Thiols : Thiols are potent nucleophiles that readily react with the bromomethyl group to form thioethers. This reaction is often carried out in the presence of a weak base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Alkoxides : Alkoxides, the conjugate bases of alcohols, are strong nucleophiles that can displace the bromide to form ethers. For instance, sodium methoxide (B1231860) in methanol (B129727) will react to form the corresponding methoxymethyl derivative.

Azides : The azide (B81097) ion (N₃⁻) is an effective nucleophile for the conversion of the bromomethyl group into an azidomethyl group. Sodium azide is a common reagent for this transformation. The resulting azides are versatile intermediates, for example, in the synthesis of amines via reduction or in click chemistry.

Thiocyanates : The thiocyanate (B1210189) ion (SCN⁻) can act as a nucleophile, attacking the bromomethyl group to yield a thiocyanatomethyl derivative. Potassium thiocyanate is a typical reagent used for this purpose.

Formation of Substituted Benzoic Acid Derivatives

The nucleophilic substitution reactions at the bromomethyl position directly lead to the formation of a wide array of substituted benzoic acid derivatives. The general transformation can be represented as the reaction of this compound with a generic nucleophile (Nu⁻), resulting in the formation of a new carbon-nucleophile bond.

| Nucleophile (Nu⁻) | Reagent Example | Product: 3-(Substituted methyl)-4-chlorobenzoic acid |

|---|---|---|

| Amine (R₂NH) | Diethylamine | 3-((Diethylamino)methyl)-4-chlorobenzoic acid |

| Thiol (RSH) | Ethanethiol | 3-((Ethylthio)methyl)-4-chlorobenzoic acid |

| Alkoxide (RO⁻) | Sodium Ethoxide | 3-(Ethoxymethyl)-4-chlorobenzoic acid |

| Azide (N₃⁻) | Sodium Azide | 3-(Azidomethyl)-4-chlorobenzoic acid |

| Thiocyanate (SCN⁻) | Potassium Thiocyanate | 3-((Thiocyanato)methyl)-4-chlorobenzoic acid |

These derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the carboxylic acid group provides a handle for further functionalization.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is the second major site of reactivity in this compound. It can undergo a range of transformations, including reduction, oxidation, and esterification.

Reduction Pathways to Corresponding Alcohols or Carbonyl Compounds

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. However, LiAlH₄ is generally unselective and can also reduce the bromomethyl group to a methyl group. Therefore, its use may lead to a mixture of products unless the bromomethyl group is protected or its reduction is desired.

Borane (BH₃) : Borane and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are more chemoselective reducing agents for carboxylic acids. They can reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol while leaving the bromomethyl group intact, offering a more controlled synthetic route.

It is also possible to convert the carboxylic acid to an aldehyde, though this often requires a two-step process. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Oxidation Reactions

The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. Strong oxidizing conditions, such as treatment with potent oxidizing agents at high temperatures, would likely lead to the degradation of the entire molecule, including the aromatic ring, rather than a selective transformation of the carboxylic acid group. Studies on the degradation of chlorobenzoic acids often focus on their mineralization to carbon dioxide, water, and inorganic halides under advanced oxidative processes.

Esterification Principles and Applications

Esterification is a common and important reaction of the carboxylic acid group. The most prevalent method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. masterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.com

The esterification of this compound with various alcohols (e.g., methanol, ethanol) produces the corresponding esters, such as methyl 3-(bromomethyl)-4-chlorobenzoate and ethyl 3-(bromomethyl)-4-chlorobenzoate. These esters are useful as intermediates in organic synthesis, as the ester group can be less reactive or offer different solubility properties compared to the carboxylic acid.

| Compound Name |

|---|

| This compound |

| 3-((Diethylamino)methyl)-4-chlorobenzoic acid |

| 3-((Ethylthio)methyl)-4-chlorobenzoic acid |

| 3-(Ethoxymethyl)-4-chlorobenzoic acid |

| 3-(Azidomethyl)-4-chlorobenzoic acid |

| 3-((Thiocyanato)methyl)-4-chlorobenzoic acid |

| Methyl 3-(bromomethyl)-4-chlorobenzoate |

| Ethyl 3-(bromomethyl)-4-chlorobenzoate |

| Lithium Aluminum Hydride |

| Borane |

| Borane-tetrahydrofuran |

| Borane-dimethyl sulfide |

| Lithium tri-tert-butoxyaluminum hydride |

| Sulfuric acid |

| Hydrochloric acid |

| Sodium methoxide |

| Diethylamine |

| Ethanethiol |

| Sodium Ethoxide |

| Sodium Azide |

| Potassium Thiocyanate |

Cross-Coupling Reactions at the Aromatic Core

The presence of a halogen substituent on the aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For this compound, the chloro substituent on the aromatic ring can participate in this reaction. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and the reactivity of aryl halides follows the order I > Br > Cl. While aryl chlorides are generally less reactive than bromides and iodides, the use of specialized ligands and reaction conditions can facilitate their coupling. nih.govnih.gov

In the next step, transmetalation, the organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step usually requires the presence of a base to activate the organoboron compound. rsc.org Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org

While specific studies on this compound are not prevalent, related research on the Suzuki-Miyaura coupling of substrates containing both C(sp2)-Br and C(sp3)-Cl bonds has shown that selective coupling at the C(sp2)-Br bond can be achieved using specific palladium catalysts and ligands. nih.gov This selectivity is crucial when designing synthetic routes involving multifunctional molecules.

Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) species. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. |

Mechanistic Investigations of Decarboxylative Halogenation Processes for Aromatic Carboxylic Acids

Decarboxylative halogenation, or halodecarboxylation, is a transformation that converts a carboxylic acid into an organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org This process can be an alternative to direct aromatic halogenation, sometimes providing regioisomers that are difficult to obtain otherwise. nih.govacs.org

The mechanism for the decarboxylative halogenation of aromatic carboxylic acids can be complex and is influenced by the reaction conditions and the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net Generally, the process involves the formation of an intermediate that facilitates the expulsion of carbon dioxide.

One proposed mechanism involves the formation of an aryl radical intermediate. osti.gov This can be achieved under various conditions, including photochemically or through the use of metal catalysts. For instance, a general catalytic method for the halodecarboxylation of (hetero)aryl carboxylic acids involves a copper salt, a light source, an oxidant, and a halogen atom transfer reagent. osti.gov In this process, an aryl radical is generated and subsequently trapped by the halogen source.

The nature of the substituents on the benzoic acid can significantly impact the reaction's feasibility. Electron-poor aromatic carboxylic acids have been shown to undergo decarboxylative bromination in good to excellent yields under light irradiation. nih.govacs.org Conversely, some methods are less effective for certain substrates; for example, 4-chlorobenzoic acid has been reported to fail in producing a product under specific conditions. nih.govacs.org

Table 2: Factors Influencing Decarboxylative Halogenation of Aromatic Carboxylic Acids

| Factor | Influence on the Reaction |

| Substituents | Electron-withdrawing groups can facilitate the reaction under certain conditions. The position of the substituent (ortho, meta, para) can also play a role. nih.govacs.org |

| Reaction Conditions | The choice of catalyst (e.g., copper, gold), halogen source (e.g., N-halosuccinimide), and the use of light can significantly affect the reaction outcome and mechanism. osti.gov |

| Intermediate Stability | The stability of the intermediates, such as aryl radicals or organometallic species, is crucial for the progression of the reaction. |

Mechanistic Pathways of Oxidation and Cleavage in Related Sulfone Systems

While not a direct transformation of this compound itself, the oxidation and cleavage of sulfones are relevant to the chemistry of its potential derivatives. For instance, the bromomethyl group could be converted to a sulfone, which then opens up further synthetic possibilities.

The oxidation of a sulfide to a sulfone typically proceeds through a sulfoxide (B87167) intermediate. This transformation can be achieved using various oxidizing agents. The mechanistic pathway of further reactions of the resulting sulfone, particularly cleavage of the carbon-sulfur bond, is of significant interest.

Recent research has focused on the desulfonylative functionalization of (hetero)arylsulfones, where the inert C(sp2)–SO2 bond is cleaved. This is a challenging transformation that has been achieved using transition-metal catalysis and photocatalysis. One proposed mechanism involves the oxidative addition of the aryl sulfone to a low-valent metal catalyst, such as Ni(0), to form a metal-sulfone complex. Subsequent steps, such as transmetalation and reductive elimination, can then lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

In some cases, the cleavage of the sulfone can proceed through a radical mechanism. For example, allylic aryl sulfones with an ortho-stannyl group can undergo homolytic cleavage upon formation of a stannyl (B1234572) radical, which intramolecularly attacks the sulfone group. This generates an allyl radical that can participate in further reactions.

The oxidation of benzylic C-H bonds to ketones is another relevant transformation. Mechanistic studies suggest that this can proceed through a radical pathway, where a benzyl radical is formed and then reacts with oxygen to form a peroxide intermediate, which subsequently yields the ketone.

Table 3: General Mechanistic Approaches for C–SO2 Bond Cleavage in Aryl Sulfones

| Approach | Mechanistic Highlights |

| Transition-Metal Catalysis | Involves oxidative addition of the C–SO2 bond to a metal center (e.g., Ni, Pd), followed by transmetalation and reductive elimination. |

| Photocatalysis/Radical Pathways | Can involve the generation of radical intermediates through single-electron transfer processes, leading to the cleavage of the C–SO2 bond. |

| Intramolecular Radical Attack | In specifically designed systems, an intramolecular radical can attack the sulfone group, inducing homolytic cleavage. |

Derivatization Strategies for Functional Enhancement and Analytical Utility

Introduction of High-Response Units for Spectroscopic and Chromatographic Detection

For the accurate quantification and detection of 3-(bromomethyl)-4-chlorobenzoic acid, particularly in complex matrices, derivatization is a key strategy. This process involves the introduction of a "high-response unit" into the molecule, which significantly enhances its detectability by various analytical techniques.

One common approach is to target the carboxylic acid group for derivatization to improve its chromatographic behavior and detection sensitivity in High-Performance Liquid Chromatography (HPLC). For instance, the use of derivatizing agents that introduce a bromine atom can be particularly advantageous for mass spectrometry (MS) detection. The characteristic isotopic pattern of bromine provides a clear signature, facilitating the identification of the derivatized species. researchgate.netnih.gov

Fluorescent labeling is another powerful technique. Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) can react with the carboxylic acid group to form highly fluorescent esters. researchgate.net This allows for highly sensitive detection using fluorescence detectors, with detection limits often in the femtomole range. nih.gov

Below is a table of potential derivatization reagents for the carboxylic acid group of this compound to enhance its analytical detection:

| Derivatization Reagent | Target Functional Group | Detection Method | Purpose |

| 4-bromo-N-methylbenzylamine | Carboxylic Acid | LC-MS/MS | Introduces a bromine tag for clear isotopic pattern recognition. researchgate.netnih.gov |

| 4-bromomethyl-7-methoxycoumarin | Carboxylic Acid | HPLC with Fluorescence Detection | Forms a highly fluorescent ester for sensitive detection. researchgate.net |

| 2-nitrophenylhydrazine | Carboxylic Acid | HPLC-DAD | Creates a derivative with strong UV-Vis absorbance. google.com |

| 3-(Chlorosulfonyl)benzoic acid | Carboxylic Acid (in principle, though more common for alcohols) | RP-UHPLC/MS/MS | Can introduce a charged tag for enhanced ionization in mass spectrometry. nih.gov |

Alkylation and Acylation Strategies for Carboxylic Acid Derivatization

Alkylation and acylation are fundamental derivatization strategies that target the carboxylic acid group of this compound. These reactions are primarily used to convert the carboxylic acid into esters and amides, respectively.

Alkylation (Esterification):

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a common method to modify the polarity of the molecule, which can be useful in chromatographic separations. For example, converting the carboxylic acid to its methyl or ethyl ester can increase its volatility for gas chromatography or alter its retention time in reversed-phase HPLC.

The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Commonly used alcohols include methanol (B129727) and ethanol, and catalysts can range from strong mineral acids like sulfuric acid to milder catalysts.

Acylation:

Acylation involves the reaction of the carboxylic acid with an acylating agent, often to form an amide or an anhydride. The conversion to an amide, for example, can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. These derivatives can have significantly different chemical and physical properties compared to the parent carboxylic acid.

| Reaction Type | Reagents | Product |

| Alkylation (Esterification) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acylation (Amide Formation) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |

| Acylation (Anhydride Formation) | Acyl Halide, Base | Anhydride |

Electrochemical Derivatization Methods for Analytical Purposes

Electrochemical methods offer a modern approach to the derivatization of carboxylic acids for analytical purposes. These techniques can be used to generate derivatives in situ, often with high efficiency and under mild conditions.

For benzoic acid derivatives, electrochemical oxidation on specialized electrodes, such as boron-doped diamond electrodes, has been studied. researchgate.net While direct analysis is possible, electrochemical reactions can also be harnessed for derivatization. For instance, the electrochemical reduction of benzoic acid esters has been demonstrated, showcasing the potential to modify the carboxylic acid group through electrochemical means. rsc.org

Electrochemical derivatization can be particularly useful for creating species that are more readily detectable by electrochemical detectors or for modifying the molecule's properties to improve separation in techniques like capillary electrophoresis. The key advantage is the precise control over the reaction by adjusting the applied potential.

Targeted Modifications for Specific Synthetic Applications

The dual reactivity of this compound makes it a valuable intermediate in targeted organic synthesis. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the carboxylic acid group can be converted into a variety of other functional groups.

A significant application of 3-bromomethylbenzoic acid derivatives is in the synthesis of agrochemicals, particularly herbicides. google.com The bromomethyl group can be used to link the benzoic acid core to other heterocyclic structures, leading to compounds with potent biological activity. For example, derivatives of 3-bromomethylbenzoic acid are valuable starting materials in the synthesis of certain herbicides. google.comgoogle.com

The following table summarizes some of the targeted modifications of this compound and their synthetic applications:

| Reactive Site | Reaction Type | Reagents/Conditions | Application |

| Bromomethyl Group | Nucleophilic Substitution | Heterocyclic thiols, amines, or alcohols | Synthesis of herbicides and other bioactive molecules. nih.govnih.govresearchgate.net |

| Carboxylic Acid Group | Esterification | Alcohols, acid catalyst | Prodrug synthesis, modification of solubility and bioavailability. |

| Carboxylic Acid Group | Amide Coupling | Amines, coupling agents (e.g., DCC, EDC) | Synthesis of biologically active amides, peptide coupling. |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of ketone functionalities for further elaboration. organic-chemistry.org |

These targeted modifications allow for the construction of a diverse library of compounds from a single, versatile starting material, highlighting the importance of this compound in synthetic chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

An intermediate in organic synthesis is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. 3-(Bromomethyl)-4-chlorobenzoic acid serves as a crucial intermediate due to its bifunctional nature, possessing both a nucleophilic substitution site (the bromomethyl group) and a site for esterification or amidation (the carboxylic acid group).

The bromomethyl group is particularly reactive and serves as an excellent electrophile for substitution reactions with a wide range of nucleophiles. This reactivity is pivotal in synthetic strategies that require the introduction of the substituted benzoic acid moiety into a larger molecular framework. For instance, pivotal to the synthesis of certain peptidomimetic scaffolds, a C-7 bromomethyl substituted derivative can be used as a versatile and reactive intermediate. nih.gov This allows for the subsequent introduction of various heteroatom-linked substituents, including amines, ethers, amides, and sulfonamides, facilitating the rapid diversification of the core structure. nih.gov

Researchers can strategically manipulate the two functional groups. One common approach involves protecting the carboxylic acid group (e.g., as an ester) to prevent its interference while performing reactions on the bromomethyl group. Once the desired modification at the bromomethyl position is complete, the protecting group on the carboxylic acid can be removed, allowing for further transformations at that site. This sequential reactivity makes it an ideal intermediate for constructing complex, multi-functional molecules where precise control over the synthetic route is essential.

Table 1: Illustrative Reactions of this compound as an Intermediate

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Moiety |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Bromomethyl | Azidomethyl |

| Esterification | Methanol (B129727) (CH₃OH) / Acid Catalyst | Carboxylic Acid | Methyl Ester |

| Williamson Ether Synthesis | Sodium Ethoxide (NaOEt) | Bromomethyl | Ethoxymethyl |

Utilization as a Building Block in the Construction of Diverse Chemical Structures

As a building block, this compound provides a rigid, pre-functionalized aromatic scaffold that can be incorporated into larger molecular designs. Its structure is a foundation upon which diverse and complex chemical architectures can be assembled. The presence of both bromo and chloro substituents on the aromatic ring enhances its utility in cross-coupling reactions and electrophilic substitutions. atomfair.com

The compound's utility is demonstrated in the synthesis of pilicides, a class of compounds that target bacterial virulence. nih.gov A bromomethyl-substituted scaffold derived from this type of building block enables the efficient introduction of various substituents at a key position (C-7), which is crucial for optimizing biological activity. nih.gov This strategy allows for the creation of a library of compounds with different functionalities, including amines, ethers, and even carbon-carbon bonds via Suzuki-Miyaura cross-couplings, starting from a single, versatile building block. nih.gov

This approach accelerates the discovery of new molecules with desired properties, as chemists can rapidly generate and test a wide array of derivatives. The defined stereochemistry and substitution pattern of the building block ensure that these modifications are introduced in a controlled and predictable manner.

Integration into Synthetic Routes for Specialty Chemicals and Agrochemical Precursors

The chemical reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of high-value specialty chemicals and precursors for the agrochemical industry. atomfair.com Halogenated benzoic acid derivatives are recognized as key intermediates in these fields. atomfair.com

In agrochemical research, derivatives of 3-bromomethylbenzoic acid are specifically noted as valuable starting materials for the synthesis of certain herbicides. google.com For example, the preparation of compounds like 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester is a key step in producing herbicidal agents. google.com The synthesis involves the side-chain bromination of the corresponding methyl-substituted benzoic acid. google.com The presence of electron-negative substituents like a carboxyl group can hinder this reaction, making the direct synthesis of these bromomethyl derivatives a targeted area of process development. google.com

The integration of this compound into synthetic routes allows for the efficient construction of the core structures required for biological activity in various agrochemical products, such as herbicides and fungicides. atomfair.com

Potential in Polymer Synthesis and Advanced Materials Development

While specific, large-scale applications of this compound in polymer science are not yet widely documented, its molecular structure suggests significant potential as a monomer or modifying agent in the development of advanced materials. Organic chemistry plays a profound role in materials science by enabling the design of novel materials with tailored functionalities. researchgate.net

The bifunctional nature of the molecule could allow it to be used in step-growth polymerization. The carboxylic acid could react with a diol to form a polyester, while the bromomethyl group could be used for subsequent cross-linking or functionalization of the polymer backbone. This could lead to the creation of functional polymers with unique thermal, mechanical, or optical properties.

Furthermore, halogenated aromatic compounds are employed in the development of liquid crystals and organic electronic materials due to their electron-withdrawing properties. atomfair.com The integration of a structure like this compound into a polymer chain could influence properties such as charge mobility and film morphology, which are critical for the performance of organic semiconductors and transistors. nih.gov This suggests a potential application in designing high-performance polymers for the electronics industry.

Table 2: Potential Roles in Advanced Materials

| Material Type | Potential Role of the Compound | Desired Property Enhancement |

|---|---|---|

| Functional Polyesters | Monomer | Introduction of reactive sites for cross-linking or grafting. |

| Modified Polymers | Grafting Agent | Surface modification, improved flame retardancy. |

| Organic Semiconductors | Monomer Component | Tailoring of electronic properties and molecular packing. |

Advanced Analytical and Spectroscopic Characterization of 3 Bromomethyl 4 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(Bromomethyl)-4-chlorobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the acidic proton of the carboxylic acid group.

The aromatic region would typically display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton at position 2 (H-2) would likely appear as a doublet, coupled to H-6. The proton at position 5 (H-5) would appear as a doublet coupled to H-6. The proton at position 6 (H-6) would appear as a doublet of doublets, being coupled to both H-2 and H-5. The methylene protons (-CH₂Br) are expected to appear as a singlet, as there are no adjacent protons to couple with. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| H-2 | ~8.1 | Doublet (d) |

| H-6 | ~7.9 | Doublet of Doublets (dd) |

| H-5 | ~7.6 | Doublet (d) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different carbon atoms and their electronic environments within a molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group will appear at the most downfield position. The six aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with the carbons attached to the electronegative chloro and bromo substituents being shifted further downfield. The methylene carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| C-4 (Ar-Cl) | ~138 |

| C-3 (Ar-CH₂Br) | ~135 |

| C-1 (Ar-COOH) | ~132 |

| C-2 (Ar-H) | ~131 |

| C-6 (Ar-H) | ~130 |

| C-5 (Ar-H) | ~128 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled aromatic protons H-5, H-6, and H-2, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the -CH₂Br proton signal to the -CH₂Br carbon signal, and similarly for the aromatic C-H pairs (C-2/H-2, C-5/H-5, and C-6/H-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. For instance, the methylene protons (-CH₂Br) would show correlations to the aromatic carbons C-2, C-3, and C-4. The aromatic proton H-2 would show correlations to C-4, C-6, and the carbonyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this molecule, it would confirm the presence of the -CH₂Br group (negative peak) and the three aromatic CH groups (positive peaks).

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The calculated monoisotopic mass of this compound (C₈H₆BrClO₂) is 247.9239 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine atoms gives a characteristic isotopic pattern due to their natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), which would be clearly observable in the mass spectrum and further confirms the presence of these elements.

Table 3: Calculated Isotopic Masses for this compound

| Isotope Combination | Monoisotopic Mass (Da) |

|---|---|

| C₈H₆⁷⁹Br³⁵ClO₂ | 247.9239 |

| C₈H₆⁸¹Br³⁵ClO₂ | 249.9219 |

| C₈H₆⁷⁹Br³⁷ClO₂ | 249.9210 |

Coupled Techniques (e.g., LC-MS, CE-MS) for Purity and Mixture Analysis

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the determination of compound purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a robust technique for separating components of a mixture and identifying them based on their retention time and mass spectrum. nih.govresearchgate.net For this compound, a reversed-phase HPLC method could be developed to separate it from starting materials, byproducts, and degradation products. The mass spectrometer would then provide confirmation of the identity of the main peak and any impurities. LC-MS/MS can be used for even more selective and sensitive quantification by monitoring specific fragmentation patterns of the parent ion. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a high-resolution separation technique particularly well-suited for charged species like carboxylic acids. nih.gov It separates ions based on their electrophoretic mobility. This technique offers an alternative and often orthogonal separation mechanism to LC, which can be advantageous for resolving complex mixtures or isomeric compounds that are difficult to separate by LC. nih.gov CE-MS is a powerful tool for the analysis of ionic metabolites and can be applied to purity assessments and the analysis of derivatives of this compound in various matrices.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chlorobenzoic acid |

| 4-chlorobenzoic acid |

| 4-(bromomethyl)benzoic acid |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing highly specific information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FTIR spectrum provides a unique pattern of absorption bands corresponding to specific chemical bonds. For this compound, the spectrum is characterized by distinct peaks that confirm the presence of its key structural features: the carboxylic acid group, the aromatic ring, and the halogenated substituents.

The analysis of related substituted benzoic acids reveals characteristic absorption frequencies that can be extrapolated to identify the functional groups in this compound. mdpi.comresearchgate.net For instance, the spectrum of 2,3,4,5,6-pentabromobenzoic acid shows a very strong carbonyl (C=O) stretch at 1711 cm⁻¹ and a broad hydroxyl (O-H) band from 3400–2900 cm⁻¹, both characteristic of a carboxylic acid dimer. mdpi.com Similarly, the FTIR spectrum of 4-iodobenzoic acid features a prominent C=O stretching vibration from the hydrogen-bonded carboxyl groups at 1689 cm⁻¹. researchgate.net

Based on the analysis of analogous compounds, the expected characteristic FTIR absorption bands for this compound are summarized in the table below.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2960 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-Cl Stretch | Aryl Chloride | 1100 - 1000 | Strong |

Raman spectroscopy serves as a valuable complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes within a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. The resulting spectrum acts as a unique "molecular fingerprint," allowing for unambiguous identification of a compound.

For this compound, the Raman spectrum would be characterized by signals from the substituted benzene ring, the carbon-halogen bonds, and the carboxylic acid group. Data from related compounds, such as 4-(bromomethyl)benzoic acid and 4-chlorobenzoic acid, help in assigning these characteristic signals. nih.govchemicalbook.com The unique substitution pattern on the aromatic ring of this compound would produce a distinct and complex pattern of peaks in the fingerprint region (typically 1500–400 cm⁻¹), which is essential for its specific identification and for distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing π-electrons and conjugation. The aromatic ring in this compound contains a conjugated π-system that absorbs UV radiation, leading to π → π* electronic transitions.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the benzene ring. The carboxylic acid (-COOH), chloro (-Cl), and bromomethyl (-CH₂Br) groups act as auxochromes, which can modify the absorption characteristics of the benzene chromophore. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. Analysis of related compounds like 4-chlorobenzoic acid and 4-bromobenzoic acid shows strong absorption in the UV region, which is characteristic of substituted benzoic acids. researchgate.netnist.gov The UV spectrum is useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from reactants, byproducts, and derivatives, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound due to its high resolution and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound.

A validated, stability-indicating HPLC method for the related compound 4-bromomethyl-3-nitrobenzoic acid demonstrates a typical analytical setup. researchgate.net The separation was achieved on an octadecylsilane (B103800) (C18) column using a mobile phase of methanol (B129727) and water, with formic acid added to control the pH and ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape. researchgate.net Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The use of a Diode Array Detector (DAD) offers a significant advantage by acquiring full UV spectra for each peak, which can be used to assess peak purity and aid in peak identification. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a further advancement. UHPLC uses columns with smaller particles, leading to faster analysis times and improved resolution. The MS/MS detector provides exceptional sensitivity and selectivity, allowing for trace-level quantification. It also provides valuable structural information by analyzing the fragmentation pattern of the parent ion, which is crucial for the unequivocal identification of derivatives and metabolites. chromatographytoday.com

Table 2: Representative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile or Methanol and acidified water (e.g., pH 3-4 with formic or phosphoric acid) researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.7 - 1.5 mL/min researchgate.net |

| Detection | UV/DAD at λmax (e.g., ~270 nm) researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions and guiding purification processes like column chromatography. libretexts.org For a reaction involving this compound, TLC can quickly indicate the consumption of starting materials and the formation of products. researchgate.net

The standard procedure involves spotting the starting material, the reaction mixture, and a "cospot" (a mixture of both) onto a TLC plate, which is typically coated with silica (B1680970) gel. rochester.edu The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), with a small amount of acetic acid to improve the resolution of acidic compounds. researchgate.net

After development, the separated spots are visualized. Due to its aromatic structure, this compound and its derivatives are typically UV-active and can be seen under a UV lamp at 254 nm. Further visualization can be achieved by exposing the plate to iodine vapor or spraying it with a pH indicator stain like bromocresol green, which reveals acidic compounds as distinct spots. researchgate.net The relative retention factor (Rf) values of the spots provide information about the polarity of the components and the status of the reaction. rochester.edu

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, the extensive body of crystallographic data on substituted benzoic acids allows for a detailed and scientifically grounded prediction of its solid-state structure.

Detailed Research Findings

The crystal structures of numerous benzoic acid derivatives have been extensively investigated, revealing common and predictable packing motifs. A recurring feature in the solid-state arrangement of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. This robust supramolecular synthon is a dominant feature in the crystal packing of many related compounds.

In the case of N-aryl anthranilic acid derivatives, which also contain a benzoic acid framework, crystallographic analysis has revealed the formation of distinct supramolecular architectures. These are primarily stabilized by centrosymmetric C=O···H-O hydrogen bonds, leading to either syn- or anti-arrangements of the dimeric structures.

Furthermore, investigations into nitro- and trifluoromethyl-substituted benzoic acids have highlighted how steric and electronic effects of different functional groups can influence the planarity of the molecule and the specifics of the intermolecular hydrogen bonding. For example, bulky substituents ortho to the carboxylic acid group can cause it to rotate out of the plane of the aromatic ring.

The following table summarizes typical crystallographic parameters observed for substituted benzoic acid derivatives, providing a basis for what might be expected for this compound.

| Parameter | Typical Value/Observation for Substituted Benzoic Acids |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Often centrosymmetric (e.g., P-1, P2₁/c) |

| Key Intermolecular Interaction | Centrosymmetric R²₂(8) hydrogen-bonded dimers between carboxylic acid groups |

| Other Interactions | Halogen bonding (C-X···O/X), C-H···O hydrogen bonds, π-π stacking |

| Conformational Features | The carboxylic acid group may be twisted out of the aromatic plane due to steric hindrance from ortho substituents. |

Computational and Theoretical Chemistry Studies on 3 Bromomethyl 4 Chlorobenzoic Acid and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various benzoic acid derivatives, providing valuable information on their molecular structure and properties.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable conformation (i.e., the lowest energy arrangement of its atoms). For substituted benzoic acids, a key structural feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

In a detailed investigation of ortho-chloro and fluoro-substituted benzoic acids using DFT (B3LYP/6-311++G(d,p)) calculations, it was found that these molecules can exist in different conformations, primarily defined by the dihedral angle of the O=C-O-H group. mdpi.comresearchgate.net For instance, 2-chlorobenzoic acid has two low-energy cis conformers and two higher-energy trans conformers. mdpi.comresearchgate.net The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ortho-substituent. mdpi.comresearchgate.net Similar conformational possibilities would exist for 3-(bromomethyl)-4-chlorobenzoic acid, where the rotation around the C-C bond connecting the bromomethyl group and the C-COOH bond would lead to different spatial arrangements of the substituents. The optimized geometry would reveal the most stable arrangement, taking into account the steric and electronic effects of the chloro, bromomethyl, and carboxylic acid groups.

The planarity of the molecule is also a significant factor. While some conformers of substituted benzoic acids are planar, others may adopt a non-planar structure to relieve steric strain. mdpi.comresearchgate.net The aromaticity of the benzene ring, which can be quantified by indices like the Harmonic Oscillator Model of Aromaticity (HOMA), is also influenced by the substituents and their intermolecular interactions in a crystalline state. mdpi.com

DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman), which arise from the different vibrational modes of a molecule. The calculated vibrational frequencies for various substituted benzoic acids, such as 2-chlorobenzoic acid and 3,4-dichlorobenzoic acid, have shown good agreement with experimental data after appropriate scaling. researchgate.netnih.gov This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending of C-H, C=O, C-Cl, and O-H bonds. researchgate.netnih.gov

Furthermore, other spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing further structural confirmation. researchgate.net The electronic absorption spectra (UV-Vis) can also be simulated using Time-Dependent DFT (TD-DFT), which gives insight into the electronic transitions within the molecule. researchgate.net

Molecular Reactivity Descriptors and Frontier Molecular Orbital Analysis

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in chemical reactions, as the HOMO is involved in donating electrons and the LUMO in accepting them.

Several global reactivity descriptors can be derived from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of a molecule's reactivity.

Ionization Energy (I): The energy required to remove an electron from a molecule, which can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). semanticscholar.orgscholarsresearchlibrary.com

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as the negative of the LUMO energy (A ≈ -ELUMO). semanticscholar.orgscholarsresearchlibrary.com

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. semanticscholar.orgscholarsresearchlibrary.com

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = (I + A) / 2. scholarsresearchlibrary.com

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is defined as ω = χ² / (2η). semanticscholar.org

These parameters have been calculated for a range of benzoic acid derivatives and other molecules to predict their reactivity. nih.govsemanticscholar.org For example, a molecule with a high ionization potential is a poor electron donor, while one with a high electron affinity is a good electron acceptor.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Ability to accept electrons. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.org

The HOMO-LUMO gap is frequently used to explain the electronic properties and reactivity of molecules. For instance, in studies of various substituted benzoic acids, the calculated HOMO and LUMO energies reveal the potential for intramolecular charge transfer. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to be involved in electron donation and acceptance, respectively.

While global reactivity descriptors provide information about the molecule as a whole, local reactivity descriptors are needed to identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netresearchgate.net It helps in predicting the sites for nucleophilic and electrophilic attack.

The condensed Fukui functions, which are calculated for each atom in the molecule, are particularly useful for this purpose. researchgate.netresearchgate.net

fk+: for nucleophilic attack (electron acceptance).

fk-: for electrophilic attack (electron donation).

fk0: for radical attack.

By calculating these values for each atom in a molecule like this compound, one could predict which atoms are most susceptible to attack by different types of reagents. For example, the atom with the highest fk+ value would be the most likely site for a nucleophile to attack, while the atom with the highest fk- value would be the preferred site for an electrophile. researchgate.netresearchgate.net This type of analysis has been successfully applied to various molecules to understand their site selectivity in chemical reactions. researchgate.netscholarsresearchlibrary.com

Solvent Effects on Molecular Parameters and Reactivity (e.g., PCM Model)